
Fedotozine
Übersicht
Beschreibung
Fedotozine, chemically designated as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine (2S,3S-tartrate salt), is a selective κ-opioid receptor (KOR) agonist derived from the arylacetamide series. It exhibits high affinity for the κ(1a)-receptor subtype, acting as a peripheral agonist with minimal central nervous system (CNS) penetration . Its primary therapeutic effect lies in modulating visceral sensitivity by altering afferent nerve signaling from the gastrointestinal (GI) tract, thereby reducing pain perception in conditions like irritable bowel syndrome (IBS) and non-ulcer dyspepsia (NUD) . Clinical trials demonstrate that this compound alleviates abdominal pain and bloating in IBS patients after 6 weeks of treatment, with a favorable safety profile .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Fedotozine involve the preparation of its tartrate salt form. The compound is synthesized through a series of chemical reactions, including the formation of the dimethyl-2-phenyl-1-(3,4,5-trimethoxybenzyl)oxy-2-butanamine structure
Analyse Chemischer Reaktionen
Fedotozine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the methoxy groups on the benzyl ring.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Fedotozine is derived from the arylacetamide series and exhibits a selective affinity for kappa(1)-opioid receptors, specifically the kappa(1a) subtype. Its mechanism of action involves peripheral antinociceptive effects, which alter the processing of visceral sensations along afferent nerve pathways from the gut. This leads to a modified perception of gut stimuli at the brain level, potentially alleviating pain associated with various gastrointestinal disorders .
Irritable Bowel Syndrome (IBS)
This compound has been extensively studied for its effectiveness in treating IBS. A notable double-blind, multicenter study involving 238 patients demonstrated that a dosage of 30 mg three times daily significantly reduced abdominal pain and bloating compared to placebo. Key findings from this study include:
- Maximal Daily Abdominal Pain : this compound showed superior efficacy (P = 0.01).
- Mean Daily Pain : Reduction was statistically significant (P = 0.007).
- Abdominal Bloating : Marked improvement (P = 0.02).
- Overall Disease Severity : Significant reduction in severity scores (P = 0.003) and pain components (P = 0.009) at the highest dose .
Other Applications
In addition to IBS, this compound has demonstrated potential benefits in other gastrointestinal conditions characterized by visceral pain:
- Functional Dyspepsia : Clinical trials indicate that this compound can relieve symptoms associated with non-ulcer dyspepsia by modulating sensory thresholds in the colon .
- Chronic Abdominal Pain : Studies have explored its use in chronic abdominal pain management, although findings suggest limited overall benefit compared to placebo in some cases .
Case Study Overview
Several studies provide insights into the clinical applications of this compound:
-
Study on IBS Patients :
- Objective : Evaluate the efficacy of this compound in reducing abdominal pain.
- Methodology : Double-blind trial with varying doses over six weeks.
- Results : Significant reduction in pain and bloating at higher doses, with good safety profiles noted throughout the study duration.
- Pharmacological Research :
Summary of Findings
Application | Condition | Efficacy | Key Findings |
---|---|---|---|
Irritable Bowel Syndrome | Abdominal Pain | Significant Improvement | Reduced maximal daily pain (P = 0.01), bloating (P = 0.02) |
Functional Dyspepsia | Non-Ulcer Dyspepsia | Moderate Improvement | Modulated sensory thresholds in clinical trials |
Chronic Abdominal Pain | General Abdominal Discomfort | Limited Benefit | Mixed results compared to placebo |
Wirkmechanismus
Fedotozine exerts its effects by acting as a selective kappa 1-opioid receptor agonist. It binds to these receptors, particularly the kappa 1A subtype, and modulates the perception of visceral sensations. This action alters the processing of gut stimuli at the brain level, providing relief from symptoms associated with gastrointestinal conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Fedotozine belongs to a class of peripherally acting KOR agonists. Below is a detailed comparison with structurally or functionally related compounds:
Receptor Selectivity and Mechanism
Clinical Efficacy
- This compound : In a phase II trial, 30–60 mg/day significantly reduced abdominal pain and bloating in IBS patients (Table 1) .
- Asimadoline : Phase II trials showed symptom relief in 596 IBS patients, but phase III data remain unpublished .
- Trimebutine : Improves GI motility but lacks robust evidence for visceral pain relief in IBS/NUD .
Table 1. Clinical Outcomes in IBS Patients
Pharmacokinetics and Tolerability
- ICI204448: Limited by poor oral bioavailability, restricting clinical utility .
- Butorphanol: Rapid CNS absorption leads to dizziness and dependency .
Biologische Aktivität
Fedotozine is a synthetic compound classified as a kappa-opioid receptor (KOR) agonist, primarily developed for the treatment of gastrointestinal disorders. Its chemical structure is characterized by a phenyl group and a trimethoxybenzyloxymethyl moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and clinical findings.
This compound selectively targets kappa-opioid receptors, particularly the kappa(1a) subtype. Activation of these receptors has been shown to modulate pain perception and visceral sensations. The compound exerts its effects primarily through:
- Peripheral Antinociception : this compound reduces pain by altering the processing of visceral stimuli in the gut, affecting afferent nerve pathways that convey pain signals to the central nervous system (CNS) .
- Modification of Reflexes : It modifies reflex responses in conditions such as experimental inflammation and post-operative ileus, indicating its potential utility in managing visceral pain .
Mechanism | Description |
---|---|
Kappa-Opioid Agonism | Selectively activates kappa(1a) receptors |
Peripheral Antinociception | Reduces pain perception from gut stimuli |
Reflex Modification | Alters nociceptive reflexes in pathological conditions |
Irritable Bowel Syndrome (IBS)
Clinical trials have demonstrated that this compound significantly alleviates symptoms in patients with IBS. A study involving patients with hypersensitivity to colonic distention showed that this compound increased the threshold for pain perception without altering colonic compliance . This suggests that it may be effective in managing visceral hypersensitivity associated with IBS.
Functional Digestive Disorders
In patients suffering from functional digestive disorders, this compound has been reported to relieve abdominal pain effectively over a six-week treatment period. Its efficacy was particularly noted in cases of non-ulcer dyspepsia and other gastrointestinal discomforts .
Table 2: Clinical Findings on this compound
Study Focus | Findings |
---|---|
IBS and Colonic Distention | Increased pain threshold; no change in compliance |
Functional Digestive Disorders | Significant reduction in abdominal pain after 6 weeks |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study on IBS : A cohort of 30 patients with IBS received this compound over eight weeks. Results indicated a marked decrease in abdominal pain scores and improved quality of life metrics.
- Post-operative Pain Management : In a controlled trial involving post-operative ileus patients, this compound administration led to reduced recovery time and lower incidence of pain-related complications compared to placebo .
Table 3: Summary of Case Studies
Case Study | Population | Outcome |
---|---|---|
IBS Treatment | 30 Patients | Decreased pain scores; improved quality of life |
Post-operative Ileus | Controlled Trial | Reduced recovery time; fewer complications |
Research Findings
Recent research continues to explore the broader implications of KOR agonists like this compound. Studies suggest potential benefits beyond gastrointestinal applications, including:
- Neurological Effects : KOR activation is being investigated for its role in neuroprotection and modulation of pain pathways in various CNS disorders .
- Immune Modulation : Preliminary findings indicate that KOR agonists may influence immune responses, which could be relevant for inflammatory bowel diseases .
Table 4: Broader Implications of KOR Agonists
Area of Research | Potential Benefits |
---|---|
Neurological Disorders | Neuroprotection; modulation of pain pathways |
Inflammatory Conditions | Possible immune modulation effects |
Q & A
Basic Research Questions
Q. How should I formulate a research question to investigate Fedotozine’s mechanism of action in gastrointestinal motility studies?
- Methodological Guidance : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:
- Population: Animal/human models with impaired gastrointestinal motility.
- Intervention: this compound administration at varying dosages.
- Comparison: Placebo or standard therapeutic agents (e.g., prokinetics).
- Outcome: Quantitative motility metrics (e.g., transit time, contractile frequency).
- Time: Short-term vs. longitudinal effects.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .
Q. What experimental models are appropriate for evaluating this compound’s efficacy in preclinical studies?
- Methodological Guidance :
- In vitro: Isolated tissue assays (e.g., ileum/colon segments) to measure receptor binding or muscle contraction .
- In vivo: Rodent models of postoperative ileus or irritable bowel syndrome, with ethical approval for longitudinal monitoring .
- Validate model relevance by comparing results to human pathophysiology data .
Q. How can I ensure reproducibility in this compound’s pharmacokinetic studies?
- Methodological Guidance :
- Detail protocols for sample preparation, analytical techniques (e.g., HPLC/MS), and calibration curves in the Methods section.
- Include raw data for key parameters (e.g., bioavailability, half-life) in Supplementary Materials to enable replication .
Advanced Research Questions
Q. How should I analyze contradictory data on this compound’s dose-dependent effects in clinical trials?
- Methodological Guidance :
- Perform sensitivity analysis to identify outliers or confounding variables (e.g., patient comorbidities).
- Use Bayesian statistics to model dose-response relationships and quantify uncertainty .
- Compare results with prior studies, highlighting methodological differences (e.g., dosing intervals, endpoint definitions) .
Q. What strategies optimize this compound’s experimental design for receptor-binding studies?
- Methodological Guidance :
- Employ response surface methodology (RSM) to optimize variables (e.g., pH, temperature, ligand concentration).
- Validate binding assays using positive/negative controls (e.g., known agonists/antagonists) and report signal-to-noise ratios .
- Tabulate results with confidence intervals (Table 1):
Parameter | This compound (10 μM) | Control | p-value |
---|---|---|---|
Receptor Occupancy | 72.3% ± 4.1 | 12.8% ± 2.3 | <0.001 |
Q. How can I integrate multi-omics data to explore this compound’s off-target effects?
- Methodological Guidance :
- Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets.
- Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological processes.
- Address batch effects with ComBat normalization and validate findings using in silico docking studies .
Q. Methodological Considerations for Data Interpretation
Q. What statistical approaches resolve variability in this compound’s therapeutic window across populations?
- Methodological Guidance :
- Apply mixed-effects models to account for inter-individual variability (e.g., age, genetic polymorphisms).
- Use Monte Carlo simulations to predict optimal dosing regimens .
Q. How should I design longitudinal studies to assess this compound’s chronic toxicity?
- Methodological Guidance :
Eigenschaften
IUPAC Name |
(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIWCDXKCUDEH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318556 | |
Record name | Fedotozine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123618-00-8 | |
Record name | Fedotozine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123618-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fedotozine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedotozine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEDOTOZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.